molecular formula C12H15ClFN B142063 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride CAS No. 1012886-75-7

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride

Cat. No.: B142063
CAS No.: 1012886-75-7
M. Wt: 227.7 g/mol
InChI Key: ASGHTQNAMCDXPA-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride (FMTP) is a neurotoxic tetrahydropyridine derivative with the molecular formula C₁₁H₁₃ClFN and a molecular weight of 213.68 g/mol . It is structurally characterized by a 4-fluorophenyl group at the 4-position and a methyl group at the 1-position of the tetrahydropyridine ring. FMTP is a critical impurity in the synthesis of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), where it is monitored at trace levels (≤10 ppm) due to its high neurotoxicity . Its melting point is 169–173°C, and it is commercially available for research purposes .

Properties

IUPAC Name

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-6H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGHTQNAMCDXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647343
Record name 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012886-75-7
Record name 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012886757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQN9BTG3ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation-Cyclization Method

The most widely reported method involves a two-step process:

  • Condensation :

    • Reactants : 4-Fluorobenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine.

    • Catalyst : p-Toluenesulfonic acid (PTSA) or sulfuric acid.

    • Solvent : Ethanol/water mixtures or toluene.

    • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Hydrochloride Formation :

    • The crude product is treated with concentrated HCl in diethyl ether or isopropanol to precipitate FMTP-HCl.

Key Data :

ParameterValueSource
Yield68–77%
Purity (HPLC)≥98%
Reaction Temperature80–100°C

Fluorination of Diazonium Intermediates

Patents describe late-stage fluorination to introduce the 4-fluorophenyl group:

  • Diazotization :

    • A 4-aminophenyl precursor is treated with NaNO₂ and HF-pyridine at 0–5°C.

  • Thermal Decomposition :

    • The diazonium salt is heated in toluene at 110°C to yield the fluorinated product.

Advantages : Avoids expensive fluorinated starting materials.
Limitations : Requires handling hazardous HF and low temperatures.

Reduction of Tetrahydropyridine Derivatives

Catalytic Hydrogenation

FMTP-HCl is obtained by hydrogenating 1-methyl-4-(4-fluorophenyl)pyridinium salts:

  • Catalyst : 5% Pd/C or Raney nickel.

  • Conditions : H₂ (50–100 psi), 25–50°C in methanol.

Yield : 85–92%.

Borohydride Reduction

Sodium borohydride reduces imine intermediates in tetrahydrofuran (THF):

  • Molar Ratio (Substrate:NaBH₄) : 1:2.

  • Reaction Time : 2–4 hours at 0°C.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities use flow reactors to enhance efficiency:

  • Residence Time : 10–15 minutes.

  • Throughput : 50–100 kg/day.

Purification Techniques

MethodConditionsPurity Outcome
RecrystallizationEthanol/water (3:1), 0–5°C≥99.5%
Column ChromatographySilica gel, ethyl acetate/hexane99.9%

Quality Control and Analytical Methods

Impurity Profiling

FMTP-HCl must comply with ICH guidelines for genotoxic impurities (limit: ≤10 ppm).

Validated HPLC Method :

ColumnMobile PhaseDetection
C18 (250 mm)Acetonitrile/phosphate buffer (pH 3.0)UV 220 nm

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 2.45 (s, 3H, N-CH₃), 3.10–3.30 (m, 4H, piperidine), 6.85–7.25 (m, 4H, fluorophenyl).

  • FT-IR : 2550 cm⁻¹ (N⁺-H stretch), 1500 cm⁻¹ (C-F aromatic).

Comparison of Methods

MethodYield (%)CostScalability
Condensation-Cyclization68–77LowHigh
Fluorination55–65HighModerate
Catalytic Hydrogenation85–92ModerateHigh

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

FMTP has garnered attention for its potential applications across several domains:

Chemistry

FMTP serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research indicates that FMTP may interact with biological systems, particularly in enzyme inhibition and receptor binding studies. Its fluorophenyl group enhances binding affinities to specific molecular targets.

Medicine

Investigations into FMTP's therapeutic effects focus on neurological disorders. Its structural similarity to neurotoxic compounds raises concerns about safety but also highlights its potential for drug development.

Analytical Chemistry

FMTP is relevant in the context of pharmaceutical quality control. It is recognized as an impurity in paroxetine (an antidepressant), necessitating precise quantification methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for safety assessments in drug formulations .

Case Study: Impurity Analysis in Paroxetine

A study developed a sensitive LC-MS/MS method to quantify FMTP levels in paroxetine active pharmaceutical ingredients (APIs). The research emphasized the importance of monitoring FMTP due to its structural resemblance to MPTP, a known neurotoxin. This analytical approach ensures patient safety by controlling impurity levels in pharmaceutical products.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

    Inhibition or Activation: Acting as an inhibitor or activator of certain biochemical pathways, thereby influencing cellular processes.

    Signal Transduction: Affecting signal transduction pathways, which can alter gene expression and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between FMTP and related tetrahydropyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Toxicity Key Applications/Context
FMTP
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
C₁₁H₁₃ClFN 213.68 4-fluorophenyl, 1-methyl Highly neurotoxic; induces Parkinsonism-like effects via mitochondrial damage Paroxetine API impurity
MPTP
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
C₁₂H₁₅N 173.26 Phenyl, 1-methyl Potent neurotoxin; selective destruction of substantia nigra neurons Byproduct in illicit meperidine synthesis
PTP
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
C₁₁H₁₄ClN 195.69 Phenyl (no methyl group) Lower neurotoxicity compared to MPTP Metabolite of MPTP; used in neurotoxicity studies
MPTP-OH
4-(4’-Hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine
C₁₂H₁₆N₂O 204.27 4-hydroxyphenyl, 1-methyl Moderate neurotoxicity; aromatic hydroxylation metabolite of MPTP Studied in cytochrome P450 2D6-mediated metabolism
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine C₁₇H₁₄ClN₃O₄ 371.77 4-chlorophenyl, 2,6-dinitrophenyl Undefined toxicity; structural complexity limits biological data Experimental compound in chemical libraries
4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride C₁₃H₁₇ClFNO 257.74 4-ethoxy-2-fluorophenyl Unreported toxicity; modified substituents alter pharmacokinetics Research chemical for structure-activity relationship (SAR) studies

Key Research Findings and Structure-Activity Relationships (SAR)

Neurotoxicity Mechanisms: FMTP and MPTP share a common mechanism of toxicity involving metabolic activation by cytochrome P450 enzymes (e.g., CYP2D6) to form pyridinium ions (e.g., MPP⁺ for MPTP). These ions inhibit mitochondrial complex I, leading to oxidative stress and neuronal death .

Structural Modifications and Toxicity :

  • Methyl Group at 1-Position : Critical for neurotoxicity. Removal (as in PTP) reduces potency, while substitution with bulkier groups (e.g., ethyl) may alter blood-brain barrier penetration .
  • Halogen Substitutions : Fluorine (FMTP) vs. chlorine (4-chlorophenyl analogs) affects electronic properties and binding affinity. Fluorine’s electronegativity may enhance interactions with neuronal targets .

MPTP is regulated as a genotoxic impurity in pharmaceuticals, with strict limits enforced by pharmacopeias (e.g., USP, EP) .

Biological Activity

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride (FMTP) is a synthetic compound belonging to the tetrahydropyridine class, characterized by a fluorophenyl group and a methyl substitution on the tetrahydropyridine ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders and as a building block for various therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}FN
  • Molecular Weight : 201.25 g/mol
  • CAS Number : 69675-10-1

The presence of the fluorine atom is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

FMTP's biological activity is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity, which may lead to inhibition or modulation of various biological pathways. Research indicates that FMTP may act as an antagonist at certain serotonin receptors, contributing to its effects on mood and behavior.

Pharmacological Studies

Recent studies have demonstrated the following biological activities associated with FMTP:

  • Neuroprotective Effects : In vitro studies suggest that FMTP may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
  • Antidepressant Activity : Research indicates that FMTP exhibits antidepressant-like effects in animal models. It appears to modulate serotonin levels and may enhance neurogenesis in the hippocampus.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of FMTP exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infectious diseases.

Case Studies

  • Neuroprotection in Parkinson’s Disease Models :
    • A study evaluated FMTP's neuroprotective effects using a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease. Results indicated that FMTP significantly reduced dopaminergic neuron loss and improved motor function in treated animals compared to controls.
  • Antidepressant-Like Effects :
    • In a forced swim test, FMTP-treated mice exhibited reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs (selective serotonin reuptake inhibitors). The mechanism was linked to increased serotonin levels in synaptic clefts.
  • Antimicrobial Activity Assessment :
    • A series of derivatives based on FMTP were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-(4-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridineModerate antidepressant effectsSerotonin receptor modulation
4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridineAntimicrobial activityBacterial cell wall synthesis inhibition
4-(4-Methylphenyl)-1-methyl-1,2,3,6-tetrahydropyridineLimited activityWeak receptor binding

The comparative analysis highlights that while similar compounds exhibit various biological activities, FMTP's unique fluorine substitution contributes to enhanced pharmacological profiles.

Recent Advances

Recent publications have focused on optimizing the synthesis of FMTP derivatives to enhance their biological activity and reduce potential side effects. Techniques such as structure-activity relationship (SAR) studies are being employed to identify key structural features that enhance efficacy.

Future Research Directions

Future studies should aim to:

  • Investigate the long-term effects of FMTP on neurogenesis and synaptic plasticity.
  • Explore the potential for FMTP derivatives in treating other neurological disorders beyond depression.
  • Conduct clinical trials to assess safety and efficacy in human subjects.

Q & A

Basic: What synthetic routes are available for preparing 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride, and what are their critical optimization parameters?

Answer:
The compound is synthesized via hydroxymethylation of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (I) using formaldehyde under acidic conditions (H₂SO₄), followed by optical resolution with (-)-dibenzoyltartaric acid to isolate the 3(S)-enantiomer . Key optimization parameters include:

  • Reaction temperature : Controlled reflux conditions (e.g., ethanol/water mixtures) to minimize side reactions.
  • Catalyst selection : Palladium on charcoal (Pd/C) for hydrogenation steps to achieve stereochemical control .
  • Resolution efficiency : Use of chiral resolving agents (e.g., (-)-di-O-toluoyltartaric acid) to achieve >98% enantiomeric excess .

Basic: How is the purity of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride quantified, and what chromatographic methods are validated for impurity profiling?

Answer:
Purity is assessed via reverse-phase HPLC with UV detection (e.g., 220 nm). A validated method involves:

  • Column : C18 stationary phase.
  • Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0).
  • Quantification : External calibration using USP reference standards (e.g., Paroxetine Hydrochloride Related Compound E) .
    Critical impurities include 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine (FMTP), limited to ≤0.0001% due to neurotoxicity risks .

Advanced: How does the neurotoxic impurity FMTP form during synthesis, and what analytical strategies mitigate its presence in active pharmaceutical ingredients (APIs)?

Answer:
FMTP arises via incomplete hydrogenation or oxidative degradation during storage. Mitigation strategies include:

  • Process controls : Strict inert atmosphere (N₂) during hydrogenation to prevent oxidation .
  • LC-MS/MS detection : A validated assay using [M+H]⁺ ions (m/z 220 → 123 for FMTP) with a limit of quantification (LOQ) of 0.1 ppm .
  • In-process testing : Real-time monitoring of intermediate steps to ensure FMTP levels comply with ICH Q3A guidelines .

Advanced: What evidence links structural analogs of this compound to Parkinsonian neurotoxicity, and how do these findings inform safety assessments?

Answer:
The compound’s structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) raises concerns. MPTP is metabolized to MPP⁺, a neurotoxin causing dopaminergic neuron death . Safety assessments for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride should include:

  • In vitro neurotoxicity assays : Measurement of mitochondrial complex I inhibition in SH-SY5Y cells.
  • Metabolite screening : Identification of pyridinium species (e.g., HPP⁺ analogs) via LC-high-resolution MS .

Advanced: What challenges arise in achieving stereochemical purity during chiral synthesis, and how are these addressed in large-scale production?

Answer:
Chiral synthesis challenges include:

  • Racemization risk : During hydrogenation (e.g., Pd/C-mediated reduction), improper temperature control can lead to epimerization. Mitigated by low-temperature hydrogenation (≤25°C) .
  • Resolution yield : Low efficiency of diastereomeric salt formation. Improved by iterative crystallization with (-)-dibenzoyltartaric acid in ethanol/water .
  • Scalability : Use of continuous-flow reactors for hydroxymethylation to enhance reproducibility .

Basic: What spectroscopic techniques are employed for structural elucidation, and how are spectral discrepancies resolved?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the tetrahydropyridine ring (δ 2.5–3.5 ppm for N-CH₃) and fluorophenyl moiety (δ 7.1–7.3 ppm, J = 8.8 Hz for aromatic H) .
  • Mass spectrometry : ESI-MS (m/z 236.1 [M+H]⁺) and HRMS validate molecular formula (C₁₂H₁₄FClN) .
    Discrepancies (e.g., unexpected splitting in aromatic signals) are resolved via 2D-COSY and NOESY to assess conformational isomerism .

Advanced: How does the compound’s logP and solubility profile influence formulation strategies for in vivo studies?

Answer:

  • LogP : Calculated at 2.8 (ACD/Labs), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL at pH 7.4) necessitates formulation with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers .
  • Bioavailability : Enhanced via salt formation (hydrochloride) to improve dissolution in gastric fluid .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight235.7 g/molHRMS
Melting point198–202°C (dec.)DSC
pKa8.9 (tertiary amine)Potentiometric
LogD (pH 7.4)2.1Shake-flask

Advanced: What in vivo models are used to assess neurotoxicity, and what biomarkers correlate with exposure?

Answer:

  • Rodent models : MPTP-treated mice for Parkinsonian symptom assessment (e.g., bradykinesia, striatal dopamine depletion) .
  • Biomarkers : CSF levels of α-synuclein and serum neurofilament light chain (NfL) .
  • Metabolite tracking : LC-MS/MS quantification of HPP⁺ (haloperidol-derived neurotoxic analog) in brain tissue .

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